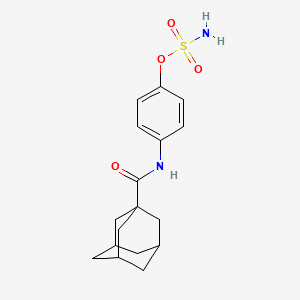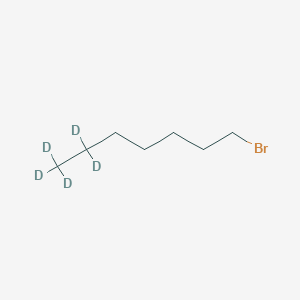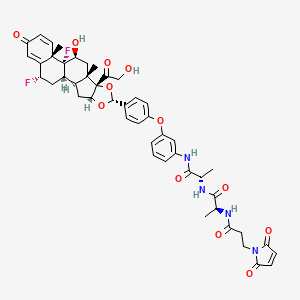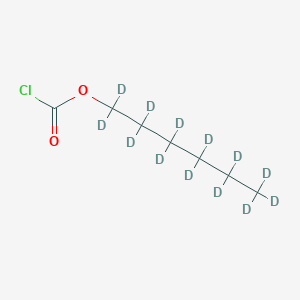
Antimalarial agent 12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimalarial Agent 12 is a novel compound that has shown significant promise in the treatment of malaria. Malaria is a life-threatening disease caused by Plasmodium parasites, which are transmitted to humans through the bites of infected Anopheles mosquitoes. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antimalarial Agent 12 involves multiple steps, starting with the preparation of quinoline derivatives. One common method includes the Biginelli reaction, which involves the condensation of quinoline-4-carbaldehyde with urea and ethyl acetoacetate under acidic conditions . The reaction is typically carried out at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified using crystallization and chromatography techniques to ensure high purity and potency.
化学反应分析
Types of Reactions: Antimalarial Agent 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which retain the antimalarial activity of the parent compound .
科学研究应用
Antimalarial Agent 12 has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other quinoline-based compounds.
Biology: The compound is used in studies to understand the life cycle of Plasmodium parasites and their interaction with host cells.
Medicine: this compound is being investigated for its potential to treat drug-resistant strains of malaria.
Industry: The compound is used in the development of new antimalarial drugs and formulations.
作用机制
Antimalarial Agent 12 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This results in the death of the parasite and the resolution of the infection . Additionally, the compound may interfere with nucleic acid synthesis and protein synthesis in the parasite .
相似化合物的比较
Chloroquine: A widely used antimalarial drug that also targets the heme detoxification pathway.
Artemisinin: A natural product that generates free radicals to damage parasite proteins.
Quinine: An older antimalarial drug with a similar mechanism of action to chloroquine.
Uniqueness: Antimalarial Agent 12 is unique due to its high potency against drug-resistant strains of Plasmodium falciparum. It also has a favorable pharmacokinetic profile, allowing for less frequent dosing compared to other antimalarial drugs .
属性
分子式 |
C26H18BrClN2O2 |
|---|---|
分子量 |
505.8 g/mol |
IUPAC 名称 |
(5-bromo-1-benzofuran-2-yl)-[(1R)-1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
InChI |
InChI=1S/C26H18BrClN2O2/c27-17-7-10-22-16(13-17)14-23(32-22)26(31)30-12-11-20-19-3-1-2-4-21(19)29-24(20)25(30)15-5-8-18(28)9-6-15/h1-10,13-14,25,29H,11-12H2/t25-/m1/s1 |
InChI 键 |
HZSCLSLYKFCGEO-RUZDIDTESA-N |
手性 SMILES |
C1CN([C@@H](C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(O5)C=CC(=C6)Br |
规范 SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(O5)C=CC(=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









pyrimidine-2,4-dione](/img/structure/B12398814.png)





![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
